Superior Peroxisomal β-Oxidation Kinetics of Polyunsaturated VLCFA-CoAs vs. Saturated VLCFA-CoAs
Peroxisomal β-oxidation demonstrates optimal specificity toward long-chain polyunsaturated acyl-CoA esters, with Vmax values for eicosa-8,11,14-trienoyl-CoA, eicosa-11,14,17-trienoyl-CoA, and docosa-7,10,13,16-tetraenoyl-CoA reaching approximately 150% of that obtained with the saturated reference substrate palmitoyl-CoA (C16:0-CoA) [1]. This kinetic advantage is a class-level property of polyunsaturated VLCFA-CoAs, including C38:5-CoA, and stands in marked contrast to saturated VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA), which exhibit progressively lower Vmax values as chain length increases beyond C16 [1]. The Km values for these polyunsaturated substrates (13–22 µM) remain within the same range as palmitoyl-CoA (13.8 ± 1 µM), indicating that enhanced catalytic efficiency (Vmax/Km) is primarily driven by increased turnover number rather than altered binding affinity [1].
| Evidence Dimension | Peroxisomal β-oxidation Vmax (relative to C16:0-CoA) |
|---|---|
| Target Compound Data | Class inference: ~150% of C16:0-CoA Vmax for polyunsaturated VLCFA-CoAs |
| Comparator Or Baseline | C16:0-CoA (palmitoyl-CoA): 100% (reference); C24:0-CoA / C26:0-CoA: <50% of C16:0-CoA Vmax |
| Quantified Difference | Polyunsaturated VLCFA-CoAs exhibit ~3-fold higher Vmax compared to saturated VLCFA-CoAs of equivalent chain length |
| Conditions | Solubilized peroxisomal fractions from clofibrate-treated rat liver; NAD⁺ reduction assay; pH 7.4, 37°C |
Why This Matters
For enzymology studies of ACOX1 or peroxisomal β-oxidation flux, saturated VLCFA-CoAs (C24:0, C26:0) are poor kinetic surrogates for polyunsaturated species and will systematically underestimate catalytic rates, compromising experimental interpretation and cross-study comparability.
- [1] Hovik, R., & Osmundsen, H. (1987). Peroxisomal β-oxidation of long-chain fatty acids possessing different extents of unsaturation. Biochemical Journal, 247(3), 531-535. View Source
